
tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate (TBDPC) is a boron-containing compound derived from pyrazole and boronic acid. It has been extensively studied for its potential applications in biochemistry and medicinal chemistry. TBDPC is a highly versatile compound that has been used in a variety of scientific research applications, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a potential drug for treating certain diseases.
科学研究应用
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a potential drug for treating certain diseases. As a catalyst, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has been used to catalyze the formation of carbon-carbon bonds, the formation of cyclic ethers, and the synthesis of 1,2-diols. As a ligand, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has been used to form complexes with transition metals such as copper, nickel, and cobalt, which can be used in a variety of applications, including catalysis, electrochemical sensing, and drug delivery. Finally, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has also been investigated as a potential drug for treating diseases such as cancer, diabetes, and Alzheimer's disease.
作用机制
The mechanism of action of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is not yet fully understood. However, it is believed that the boron atom in tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is responsible for its biological activity, as it is able to bind to certain proteins and enzymes in the body, modulating their activity. In addition, the pyrazole ring is believed to interact with the active sites of enzymes and proteins, allowing for the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate are still being studied, but there is evidence that it can modulate the activity of certain enzymes and proteins in the body. For example, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved muscle function. In addition, tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules such as prostaglandins. This inhibition can lead to decreased inflammation in the body, which can be beneficial in treating certain diseases.
实验室实验的优点和局限性
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive compound and is easily synthesized in a variety of solvents. In addition, it is a highly versatile compound that can be used in a variety of applications, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a potential drug for treating certain diseases. However, there are also some limitations to using tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate in laboratory experiments. For example, its mechanism of action is still not fully understood, and its effects on the body are still being studied. In addition, its solubility in water is relatively low, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research on tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to develop new synthesis methods for tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate, as well as to explore its potential applications in other areas, such as drug delivery or electrochemical sensing. Finally, further research could be done to explore the potential of tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate as a drug for treating certain diseases, such as cancer, diabetes, and Alzheimer's disease.
合成方法
Tert-Butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate can be synthesized using several methods, the most common of which is the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)boronic acid with 5-pyrazolecarboxylic acid in the presence of a tert-butylating agent. This reaction can be carried out in either aqueous or organic solvents, and the resulting compound is a white solid. Other methods of synthesis include the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)boronic acid with 3-chloropropionic acid or 3-chloropropionic anhydride in the presence of a tert-butylating agent.
属性
IUPAC Name |
tert-butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-10-9-14(5,6)21-15(20-10)11-7-8-16-17(11)12(18)19-13(2,3)4/h7-8,10H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGMYFSEQVYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=NN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


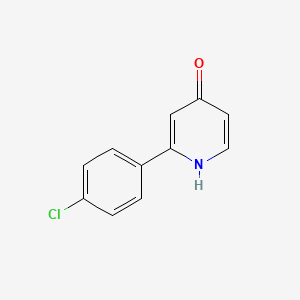

![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)
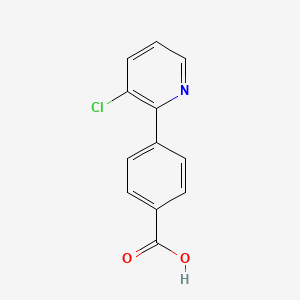
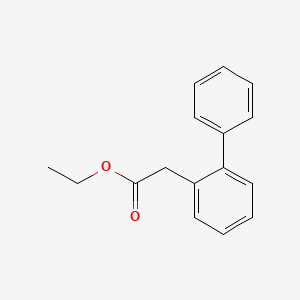
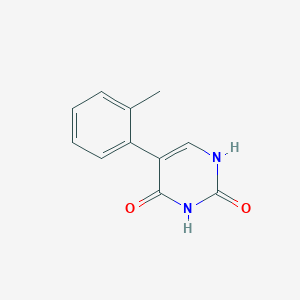
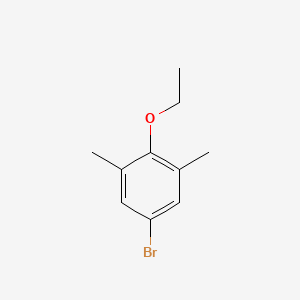


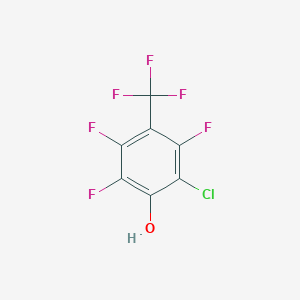
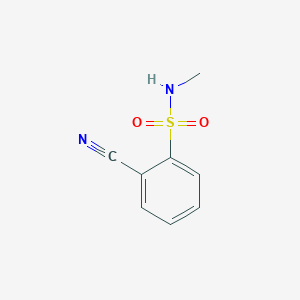
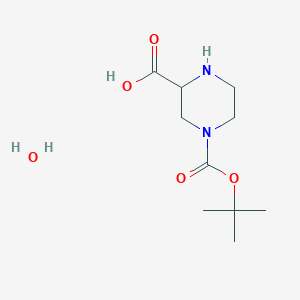
![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine](/img/structure/B6327823.png)